2-(Phenylthio)benzaldehyde
Overview
Description
2-(Phenylthio)benzaldehyde is a chemical compound with the molecular formula C13H10OS . It has an average mass of 214.283 Da and a monoisotopic mass of 214.045242 Da .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which are related to this compound, has been extensively studied . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The molecule has a density of 1.2±0.1 g/cm3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 329.9±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.2±3.0 kJ/mol, and the flash point is 168.7±8.9 °C . The index of refraction is 1.645, and the molar refractivity is 64.4±0.4 cm3 .Scientific Research Applications
Renewable Benzyl Alcohol Production
Research by Pugh et al. (2015) highlights the engineering of Escherichia coli for renewable benzyl alcohol production from glucose, involving steps that potentially overlap with the chemical pathways relevant to 2-(Phenylthio)benzaldehyde. This study demonstrates the bio-based production of aromatic compounds that can serve as solvents or intermediates in pharmaceuticals and cosmetics, showcasing an application of similar chemical structures in biotechnological processes (Pugh, McKenna, Halloum, & Nielsen, 2015).
Oxidation Studies
Chu and Yaylayan (2008) investigated the thermal formation of benzaldehyde, a closely related compound to this compound, from phenylacetaldehyde. The study identifies potential precursors in the Maillard reaction, providing a foundation for understanding how similar compounds might behave under oxidative conditions and contribute to flavor or aroma in food chemistry (Chu & Yaylayan, 2008).
Catalysis and Conversion
Research conducted by Sharma et al. (2012) on the oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 as a catalyst reveals the chemical's utility in enhancing conversion rates in industrial applications. Such studies indicate how derivatives of benzaldehyde, including this compound, could be pivotal in catalysis, particularly in the production of chemicals used in various industries (Sharma, Soni, & Dalai, 2012).
Photocatalysis
The work of Lima et al. (2017) on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in an environmentally friendly manner using graphitic carbon nitride highlights the role of photocatalysis in green chemistry. This suggests potential applications for this compound in developing sustainable chemical processes (Lima, Silva, Silva, & Faria, 2017).
Bioproduction Enhancement
Craig and Daugulis (2013) explored the bioproduction of benzaldehyde through microbial biotransformation, which could be relevant to the production or modification of this compound. Their findings on optimizing conditions to increase production efficiency could inform similar approaches in the biotechnological application of aromatic aldehydes (Craig & Daugulis, 2013).
Mechanism of Action
Target of Action
Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
It’s suggested that benzaldehyde, a structurally similar compound, disrupts cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
Benzothiazole derivatives, which include 2-(phenylthio)benzaldehyde, have been found to have a wide range of biological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzaldehyde, a structurally similar compound, is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It’s rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Result of Action
Benzothiazole derivatives, which include this compound, have been found to have a wide range of biological applications, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
Safety and Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation, such as 2-(Phenylthio)benzaldehyde, has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
Properties
IUPAC Name |
2-phenylsulfanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSXMPGWUNZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491919 | |
Record name | 2-(Phenylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36943-39-2 | |
Record name | 2-(Phenylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.